molecular formula C15H21NO B3062464 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol CAS No. 27107-68-2

3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol

Cat. No.: B3062464
CAS No.: 27107-68-2
M. Wt: 231.33 g/mol
InChI Key: ZQJGRSYDDMBMPJ-UHFFFAOYSA-N
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Description

3-(2-Methyl-2-aza-bicyclo[331]non-5-yl)-phenol is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the reaction of organochlorosilanes with hydrogen sulfide in the presence of triethylamine, leading to the formation of the bicyclo[3.3.1]nonane skeleton . The phenolic group can be introduced through subsequent reactions involving aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitrogen-containing bicyclic structure can be reduced under specific conditions.

    Substitution: Aromatic substitution reactions can modify the phenolic group or introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction can lead to various amine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological activities and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol is unique due to the presence of both a nitrogen atom in the bicyclic structure and a phenolic group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

27107-68-2

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(2-methyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol

InChI

InChI=1S/C15H21NO/c1-16-9-8-15(7-3-5-13(16)11-15)12-4-2-6-14(17)10-12/h2,4,6,10,13,17H,3,5,7-9,11H2,1H3

InChI Key

ZQJGRSYDDMBMPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCC1C2)C3=CC(=CC=C3)O

Origin of Product

United States

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